Febrifugine

Description

Properties

IUPAC Name |

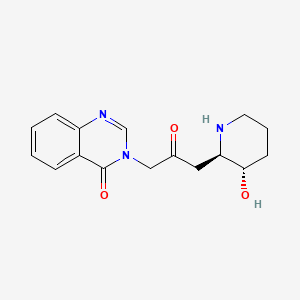

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVHWDSCPKXMDB-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946987 | |

| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24159-07-7 | |

| Record name | 3-[3-[(2R,3S)-3-Hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24159-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febrifugine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024159077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24159-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEBRIFUGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89UWD0FH2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of febrifugine involves several steps. One common method starts with the condensation of a protected ketone with 2-benzyloxy-1-trimethylsilyloxyphenoxyethane using tin triflate and a chiral amine in propionitrile . This is followed by dehydroxylation using thiocarbonyl diimidazole and reduction with tributyltin hydride in refluxing toluene to yield a protected hydroxyester . Subsequent steps include reduction, oxidation, and cyclization reactions to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Febrifugine undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Oxalyl chloride and DMSO in dichloromethane.

Reduction: Diisobutylaluminum hydride (DIBAL) in dichloromethane.

Substitution: Use of halogenating agents like phosphorus tribromide (PBr3) and triphenylphosphine (PPh3) in dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halofuginone, which has been used in veterinary medicine .

Scientific Research Applications

Antimalarial Properties

Historical Context and Mechanism of Action

Febrifugine has been recognized for its antimalarial effects since ancient times, primarily used in traditional Chinese medicine. The compound exhibits potent activity against Plasmodium species, which are responsible for malaria. Its mechanism involves the inhibition of mitochondrial function in the parasite, leading to cell death.

Recent Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. For instance, a study reported the synthesis of (+)-febrifugine and its analogs, which demonstrated promising antimalarial activity in vitro and in vivo .

Antitumor Activity

Mechanism and Research Insights

this compound has shown potential as an anticancer agent by acting as a focal adhesion kinase (FAK) inhibitor. FAK is involved in tumor progression and metastasis; thus, inhibiting this kinase can hinder cancer cell migration and invasion .

Case Studies

A notable study evaluated this compound's effects on various cancer cell lines, revealing significant cytotoxic effects. The results indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. A recent study established a UPLC-MS/MS method to assess the pharmacokinetics of this compound in rats. The findings indicated that this compound has an oral bioavailability of approximately 45.8%, with a half-life of 3.2 hours when administered intravenously and 2.6 hours orally . This data is essential for determining appropriate dosing regimens in clinical settings.

Other Therapeutic Applications

Anti-Inflammatory Effects

this compound has exhibited anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Research suggests that it could modulate immune responses and reduce inflammation markers .

Potential Use in Infectious Diseases

Beyond malaria, this compound's antimicrobial properties have been explored against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Data Summary

Mechanism of Action

Febrifugine exerts its effects by inhibiting prolyl-tRNA synthetase, an enzyme involved in protein synthesis . This inhibition leads to the activation of the amino acid starvation response pathway, which has broad implications for its antimalarial and anticancer activities . The compound’s ability to target multiple molecular pathways makes it a versatile therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of febrifugine include isothis compound, halofuginone, halofuginol, and synthetic derivatives with modified rings or substituents (Table 1).

Pharmacological Activity

- Potency: this compound and halofuginol exhibit similar in vitro activity (EC50 = 4.0–5.8 nM), while 3"-ketothis compound and cyclic derivatives (e.g., compound 9, EC50 = 3.7 × 10<sup>−9</sup> M) show enhanced potency .

- Mechanism: this compound analogues inhibit Plasmodium prolyl-tRNA synthetase, a target validated via halofuginone-resistant parasite studies .

- Selectivity : Metabolites like Feb-A and 3"-ketothis compound maintain high selectivity indices (>100) against mammalian cells .

Toxicity Profile

- This compound : Causes hepatotoxicity at therapeutic doses due to reactive intermediates from its ketone group .

- Halofuginone: Shares this compound’s toxicity but is widely used in veterinary medicine at lower doses .

- Halofuginol: The alcohol substitution eliminates off-target effects while preserving antimalarial activity .

- Df-1 : Shows 99% reduction in parasitemia in P. berghei-infected mice without severe side effects .

Stability and Metabolism

- This compound degrades rapidly in alkaline conditions (pH >7) and at high temperatures (>40°C), converting to isothis compound .

- Metabolism by mouse liver S9 generates oxidized derivatives (e.g., Feb-A, Feb-C), which retain antimalarial activity .

Key Research Findings

Halofuginol’s Breakthrough: Replacement of the ketone with a secondary alcohol eliminated toxicity while maintaining efficacy, marking a milestone in analogue design .

Metabolites as Leads: Feb-A, a major metabolite, demonstrated in vivo efficacy against P.

SAR Insights: The 4-quinazolinone ring and 1"-amino group are indispensable for activity . C-3" oxidation enhances potency, while C-2' modifications improve metabolic stability .

Biological Activity

Febrifugine, a quinazoline alkaloid derived from the Chinese herb Dichroa febrifuga, has garnered significant attention due to its potent antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and associated toxicity.

This compound exhibits its antimalarial effects primarily by impairing the formation of hemozoin, a crucial component for the maturation of Plasmodium parasites during their trophozoite stage. This mechanism is significant because it disrupts the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .

Efficacy Against Malaria

In Vitro and In Vivo Studies

Research has demonstrated that this compound and its analogs possess substantial antimalarial activity. In studies involving Plasmodium falciparum, this compound analogs showed 50% inhibitory concentrations (IC50) ranging from 0.141 to 290 ng/ml . The following table summarizes the antimalarial efficacy of this compound compared to standard treatments:

| Compound | IC50 (ng/ml) | Therapeutic Index | Toxicity Level |

|---|---|---|---|

| This compound | 76 | High | Moderate |

| Chloroquine | 224 | Moderate | High |

| Halofuginone | 0.14 | Very High | Low |

| WR222048 | 0.19 | High | Low |

The therapeutic index is calculated as the ratio of the maximum tolerated dose (MTD) to the minimum clearance dose (MCD), indicating a favorable safety profile for this compound analogs compared to traditional antimalarials .

Anticoccidial Activity

Recent studies have also explored this compound's potential in treating coccidiosis, a parasitic disease affecting poultry. A series of this compound derivatives were synthesized and tested against Eimeria tenella, showing inhibition ratios between 3.3% and 85.7%. Notably, compounds 33 and 34 demonstrated significant efficacy with IC50 values of 3.48 μM and 1.79 μM, respectively, while exhibiting lower cytotoxicity than this compound itself .

Toxicity Concerns

Despite its promising antimalarial properties, this compound is associated with significant toxicity, particularly liver damage, which has hindered its clinical application. Studies indicate that strong liver toxicity can arise from the metabolic activation of this compound to toxic metabolites . The following table summarizes key findings related to toxicity:

| Compound | Liver Toxicity Level | Mechanism of Toxicity |

|---|---|---|

| This compound | High | Metabolic activation to toxic metabolites |

| Halofuginone | Low | Reduced toxicity through structural modification |

| WR222048 | Low | Structural modifications enhancing safety |

Case Studies

Several case studies highlight the clinical implications of this compound's biological activity:

- Case Study on Antimalarial Efficacy : A study involving infected mice demonstrated that this compound effectively reduced parasitemia levels significantly compared to untreated controls. The administration led to undetectable levels of parasites in several cases .

- Toxicity Assessment : In a comparative analysis, this compound was found to alter nitric oxide and tumor necrosis factor alpha production in macrophages, indicating an immunomodulatory effect that could contribute to its toxicity profile .

- Analog Development : Ongoing research into modifying this compound's structure aims to enhance its efficacy while minimizing toxicity. For instance, introducing electron-withdrawing groups has shown promise in reducing hepatotoxicity without compromising antimalarial activity .

Q & A

Q. What synthetic strategies are commonly used to produce febrifugine and its enantiomers?

Methodological Answer: Two primary synthetic routes are employed:

- Multi-step synthesis from inexpensive precursors : This approach involves 15 steps with a 2.5% overall yield, enabling analog synthesis through intermediate modifications. Key steps include N-acyliminium ion reactions and epimerization control to avoid isothis compound formation .

- Chemoenzymatic route : A 10-step process achieves a 32% yield by leveraging selective N,O-acetal allylation and quinazolone coupling. This method minimizes side reactions and improves stereochemical control . Researchers should prioritize route selection based on yield requirements, analog flexibility, and access to chiral starting materials.

Q. How does this compound’s stability impact experimental design?

Methodological Answer: this compound degrades under specific conditions:

- Solvent effects : Degrades rapidly in water, methanol, and acetonitrile (10% loss in 24 hours) but remains stable in mobile phase solvents (1% loss). Use pH 3–7 buffers for short-term stability (>98% retention) .

- Temperature : Avoid >40°C (60% degradation in 10 hours at 80°C). Store solutions at -20°C and prepare fresh aqueous buffers (<1 day old) to minimize isomerization to isothis compound . Stability data should guide solvent selection, storage protocols, and assay timelines.

Q. What structural features of this compound are critical for antimalarial activity?

Methodological Answer: Key pharmacophores include:

- 4-Quinazolinone ring : Essential for binding to malarial targets; substitution with electron-withdrawing groups (e.g., -NO₂) reduces toxicity .

- 3-Hydroxypiperidine moiety : Stereochemistry (2R,3S) enhances activity; replacement with pyrrolidine retains efficacy but alters pharmacokinetics .

- Side-chain modifications : The 3′-methyl group is non-essential, allowing for diversification to optimize bioavailability . Structure-activity relationship (SAR) studies should focus on these regions for analog design.

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s structure-activity data?

Methodological Answer: Apply Linear Discriminant Analysis (LDA) to electronic parameters:

- Calculate ELUMO, EHOMO, and energy gaps (ΔEL,H) to distinguish selective vs. non-selective analogs. For example, compound V (selectivity = 3.5) correlates with lower ELUMO+1 values .

- Validate models using historical datasets (e.g., discrepancies in early this compound vs. isothis compound activity reports) . Pair computational screening with in vitro assays to prioritize analogs for synthesis.

Q. What experimental models best evaluate this compound’s in vivo efficacy and toxicity?

Methodological Answer:

- Efficacy : Use Plasmodium berghei NK65-infected mice (1 mg/kg/day dose, administered pre- or post-infection). Monitor parasitemia reduction and survival rates over 7–14 days .

- Toxicity : Assess hepatotoxicity via serum ALT/AST levels and histopathology in rodent models. Compare analogs with this compound’s benchmark (e.g., 12% mortality at 10 mg/kg) . Include pharmacokinetic profiling (e.g., half-life, tissue distribution) to link efficacy/toxicity to bioavailability.

Q. How can degradation kinetics inform this compound analog design?

Methodological Answer:

- Kinetic profiling : Monitor degradation products (e.g., isothis compound) via HPLC-MS under varying pH/temperature. At 80°C, total this compound + isothis compound decreases to 83.3% in 10 hours, suggesting irreversible decomposition pathways .

- Stabilization strategies : Introduce steric hindrance (e.g., methyl groups) near the labile 3-hydroxyl group or replace it with bioisosteres (e.g., fluorine) to slow isomerization .

Q. What methodologies reconcile historical discrepancies in this compound’s reported activity?

Methodological Answer:

- Meta-analysis : Compare early studies (1947–2000) with modern synthetic batches, controlling for purity (≥98% by HPLC) and stereochemical confirmation (e.g., chiral chromatography) .

- Standardized assays : Re-test historical analogs using WHO-recommended Plasmodium falciparum 3D7 strain cultures (IC₅₀ < 10 nM for this compound) to eliminate variability from outdated protocols .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.